8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyethyl group, and an imidazo[2,1-f]purine core
Properties
Molecular Formula |
C17H18BrN5O3 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H18BrN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3 |
InChI Key |
DPNGLSJSBIFAPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, including the formation of the imidazo[2,1-f]purine core and the subsequent introduction of the bromophenyl and methoxyethyl groups. Common reagents used in these reactions include bromine, methoxyethyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts and solvents play a crucial role in these reactions to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The imidazo[2,1-f]purine core is crucial for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 2-(4-bromophenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 4-bromophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
Uniqueness
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and the imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
The compound 8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as a derivative of imidazo[2,1-f]purine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15BrN4O2
- Molecular Weight : 353.21 g/mol
The presence of the bromophenyl and methoxyethyl groups is significant for its biological activity, potentially influencing its interaction with various biological targets.
1. Pharmacological Profile
Recent studies have highlighted the compound's activity as a serotonin receptor modulator . Specifically, it exhibits affinity for the 5-HT_1A and 5-HT_7 serotonin receptors. These receptors are implicated in mood regulation and anxiety disorders.
- Serotonin Receptor Affinity : The compound has shown significant binding affinity to 5-HT_1A and 5-HT_7 receptors, which are crucial in the treatment of depression and anxiety disorders .
2. Inhibition of Phosphodiesterases
The compound also acts as an inhibitor of certain phosphodiesterases (PDEs), particularly PDE4B and PDE10A . Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which is important for various signaling pathways involved in mood regulation.
- PDE Inhibition : The compound has demonstrated weak inhibitory potency against PDE4B and PDE10A, suggesting a potential role in enhancing cAMP signaling pathways .
Study 1: Antidepressant Activity
In a pharmacological study conducted on mice using the forced swim test (FST) , the compound exhibited significant antidepressant-like effects. At a dosage of 2.5 mg/kg, it outperformed the reference anxiolytic drug diazepam . This suggests that the compound may be a candidate for further development as an antidepressant.
Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of the compound. It was found to evoke antianxiety effects comparable to established anxiolytics, indicating its potential utility in treating anxiety disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety.
- cAMP Signaling Pathway : Inhibition of PDEs results in increased cAMP levels, which can modulate various downstream effects related to mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
